1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine (hereafter referred to as the target compound) is a piperazine derivative featuring a 2-chloro-1,3-thiazole substituent. This compound belongs to a class of neonicotinoid analogs, where the piperazine ring serves as a bioisosteric replacement for imidazolidine or dihydropiperazine systems found in insecticides and pharmaceuticals . The 2-chloro-thiazolylmethyl group enhances electron-withdrawing properties, critical for receptor binding in neonicotinoid-like activity .
Properties
IUPAC Name |
2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEYMHFHOUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224948 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478248-87-2 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely used route for thiazole formation. For 2-chloro-5-(chloromethyl)-1,3-thiazole:
Reagents :
- α-Chloroketone precursor: Chloroacetone (CAS 78-95-5).
- Thiourea (CAS 62-56-6).
- Hydrochloric acid (HCl) for cyclization.
Procedure :
- Cyclization : Chloroacetone (1.0 equiv) and thiourea (1.1 equiv) are heated under reflux in ethanol with catalytic HCl for 6–8 hours.
- Chlorination : The resulting 5-methyl-2-amino-1,3-thiazole undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl to replace the amino group with chlorine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 8–10 hours |
Alternative Route: Functionalization of 2-Chloro-5-aminomethylthiazole
Starting Material : 2-Chloro-5-aminomethylthiazole (CAS 120740-08-1), a commercially available intermediate.
Diazotization and Substitution :
- Diazonium Salt Formation : The amine is treated with NaNO₂ (1.2 equiv) in concentrated HCl at 0–5°C.
- Chloride Introduction : The diazonium salt is reacted with CuCl (1.5 equiv) in H₂O/EtOH (1:1) at 60°C for 2 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Byproducts | <5% (unreacted amine) |
Alkylation of 4-Phenylpiperazine
Nucleophilic Substitution
Reagents :
- 2-Chloro-5-(chloromethyl)-1,3-thiazole (1.0 equiv).
- 4-Phenylpiperazine (1.1 equiv).
- Base: K₂CO₃ (2.0 equiv).
- Solvent: Anhydrous DMF or acetonitrile.
Procedure :
- The thiazole derivative and 4-phenylpiperazine are combined in DMF under nitrogen.
- K₂CO₃ is added, and the mixture is heated to 80–90°C for 12–16 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–82% | |
| Reaction Scale | 10–100 mmol | |
| Purity (NMR) | >98% |
Optimization Strategies
- Solvent Effects : DMF outperforms THF and toluene due to superior solubility of intermediates.
- Temperature Control : Reactions above 90°C promote decomposition, while temperatures below 80°C result in incomplete conversion.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 20–25%.
Alternative Synthetic Pathways
Reductive Amination
Reagents :
- 2-Chloro-5-formyl-1,3-thiazole.
- 4-Phenylpiperazine.
- Reducing agent: NaBH₃CN.
Procedure :
- The aldehyde and piperazine are stirred in MeOH at 25°C.
- NaBH₃CN (1.5 equiv) is added portionwise.
- The mixture is quenched with H₂O and extracted with DCM.
Limitations :
Mitsunobu Reaction
Reagents :
- 2-Chloro-5-hydroxymethyl-1,3-thiazole.
- 4-Phenylpiperazine.
- DIAD (1.5 equiv), PPh₃ (1.5 equiv).
Procedure :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Cost | High (due to DIAD/PPh₃) |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | 70:30 MeOH/H₂O, 1.0 mL/min | 98.5% |
| TLC (SiO₂) | EtOAc/Hexane (1:1) | Rf 0.4 |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. Studies have demonstrated that modifications in the thiazole ring can enhance its activity against resistant strains of bacteria .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been linked to the inhibition of cell proliferation in breast and lung cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Central Nervous System Effects
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine has been studied for its effects on the central nervous system (CNS). Its structural similarity to piperazine derivatives suggests potential applications as anxiolytics or antidepressants. Preclinical trials have indicated that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to anxiolytic effects .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases involved in various diseases. By binding to specific active sites, it may inhibit the phosphorylation processes critical for cellular signaling. This property is particularly relevant for developing targeted therapies in cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. For example, it can bind to DNA or proteins, affecting cellular functions and potentially leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neonicotinoid Analogs with Piperazine/Dihydropiperazine Systems
a. 1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (Compound 4)
- Structural Features : Replaces the thiazole ring with a 6-chloropyridine group.
- Activity: Exhibits strong insecticidal activity due to optimal overlap of pharmacophore elements (cyanoimino, chloropyridinyl, and oxopiperazine groups) with neonicotinoid receptors .
- Key Difference : The pyridine moiety offers distinct electronic effects compared to thiazole, leading to altered binding affinity.
b. 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (Compound 25)
- Structural Features: Shares the thiazolylmethyl group with the target compound but includes a 3-oxopiperazine ring and cyanoimino substituent.
- Activity: Comparable to imidacloprid (a commercial neonicotinoid) due to bioisosteric mimicry of imidazolidine .
- Key Difference: The 3-oxo group introduces rigidity, enhancing receptor selectivity compared to the non-oxidized piperazine in the target compound .
Table 1: Pharmacophore Comparison of Neonicotinoid Analogs
Thiazole-Methyl Derivatives with Alternate Ring Systems
a. Imidaclothiz (CAS 105843-36-5)
- Structural Features : Contains a 2-chloro-thiazolylmethyl group but replaces piperazine with a nitro-imidazolidine ring.
- Activity : High insecticidal efficacy due to nitro-group-enhanced electron withdrawal .
b. Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Table 2: Physicochemical Properties of Thiazole-Methyl Derivatives
| Compound | Heterocyclic Core | LogP (Predicted) | Water Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine | 2.8 | 0.12 | - |
| Imidaclothiz | Imidazolidine | 1.5 | 1.4 | |
| Triazole-carboxylate | Triazole | 3.1 | 0.08 |
Piperazine Derivatives with Varied Substituents
a. 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine
- Structural Features : Replaces the 4-phenyl group with 2-fluorophenyl.
- Activity : Fluorine enhances metabolic stability but may reduce π-π stacking interactions with aromatic receptor residues .
b. 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine
Table 3: Substituent Effects on Piperazine Derivatives
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine is a compound with significant pharmacological potential. Its unique chemical structure, characterized by the presence of a thiazole ring and a piperazine moiety, suggests various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C14H16ClN3S
- Molecular Weight : 293.81 g/mol
- IUPAC Name : 2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole
- Hydrogen Bond Donor : 0
- Hydrogen Bond Acceptor : 4
- LogP (XlogP) : 3.4
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In a study assessing various thiazole derivatives, it was found that 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 value of 10 µM.
- A549 (lung cancer) : IC50 value of 15 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuroactive properties. In animal models, administration of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine resulted in anxiolytic-like effects, suggesting potential applications in treating anxiety disorders. Behavioral tests demonstrated reduced anxiety levels compared to control groups .
Study on Anticancer Properties
In a recent study published in MDPI, researchers evaluated the anticancer effects of various piperazine derivatives, including our compound of interest. The study utilized MTT assays to determine cell viability and found that the compound significantly inhibited cell growth in several cancer lines .
Neuropharmacological Study
Another research project focused on the neuropharmacological profile of this compound. The study utilized behavioral assays in rodents to assess anxiety and depression-like behaviors after treatment with varying doses of the compound. Results indicated significant reductions in anxiety-related behaviors at doses correlating with plasma concentrations achievable in humans .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-phenylpiperazine with propargyl bromide in DMF using K₂CO₃ as a base to introduce the alkyne group .
- Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives to form triazole-linked analogs. Reaction conditions include CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O (2:1) solvent system .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization for isolation .
Q. How is structural characterization performed for derivatives of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of triazole formation and substitution patterns (e.g., δ 3.77 ppm for benzylic CH₂ groups) .
- LCMS/HRMS : To verify molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and purity .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1628 cm⁻¹) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data across analogs?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition (e.g., hCA I/II) can arise from:
- Purity Analysis : Use HPLC to confirm compound integrity; impurities >5% may skew bioassay results .
- Crystallography : Resolve stereochemical ambiguities (e.g., chiral centers in piperazine derivatives) .
- Dose-Response Studies : Repeat assays with controlled concentrations (e.g., IC₅₀ values for anticancer activity) to validate trends .
Q. How can molecular docking studies optimize the design of piperazine-thiazole hybrids for kinase inhibition?
- Methodological Answer :
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., tyrosine kinases) to accommodate the thiazole-phenyl motif .
- Docking Workflow : Use AutoDock Vina with optimized parameters (e.g., grid box size 25 ų, exhaustiveness=20). Validate poses via MD simulations (AMBER) to assess binding stability .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl on thiazole) with predicted binding energies .
Q. What experimental approaches address low yields in regioselective triazole formation?
- Methodological Answer :
- Catalyst Optimization : Replace CuSO₄ with Ru-based catalysts to favor 1,4-triazole isomers over 1,5-regioisomers .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% regioselectivity .
Q. How are physicochemical properties (e.g., solubility, logP) balanced during lead optimization?
- Methodological Answer :
- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -OMe) on the phenyl ring to reduce logP from >4 to <2.5, improving aqueous solubility .
- Salt Formation : Prepare hydrochloride salts to enhance bioavailability (e.g., 1-(4-fluorobenzyl)piperazine HCl) .
- In Silico Tools : Use SwissADME to predict absorption and BBB penetration, prioritizing analogs with TPSA <60 Ų .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
